Cas no 2138045-35-7 (4-Propyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one)

4-Propyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- 4-propyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one
- 2138045-35-7
- EN300-1156805
- 4-Propyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one
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- Inchi: 1S/C12H17NOS/c1-2-3-9-4-5-10(14)6-11(9)12-7-15-8-13-12/h7-9,11H,2-6H2,1H3
- InChI Key: SECHFRGEUOQVOC-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)C1CC(CCC1CCC)=O
Computed Properties
- Exact Mass: 223.10308534g/mol
- Monoisotopic Mass: 223.10308534g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2Ų
- XLogP3: 2.7
4-Propyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1156805-1.0g |
4-propyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one |
2138045-35-7 | 1g |
$0.0 | 2023-06-09 |
4-Propyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one Related Literature
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2. Book reviews
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Additional information on 4-Propyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one
4-Propyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one: A Comprehensive Overview
The compound 4-Propyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one, also known by its CAS number 2138045-35-7, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a propyl group and a thiazole moiety. The presence of the thiazole ring introduces interesting electronic properties and reactivity, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its ability to participate in various bioactive interactions. In the case of 4-Propyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one, the thiazole group is strategically positioned to enhance the molecule's stability and reactivity. This positioning has been shown to influence the compound's ability to act as a precursor in the synthesis of more complex molecules with potential therapeutic applications.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the cyclohexanone derivative. Researchers have explored various methods to optimize the synthesis pathway, including the use of transition metal catalysts and novel coupling reactions. These advancements have not only improved the yield but also reduced the environmental footprint of the production process. The latest research indicates that green chemistry approaches are being increasingly adopted to synthesize such compounds, aligning with global sustainability goals.
In terms of physical properties, 4-Propyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one exhibits a melting point of approximately 125°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, suggesting potential applications in photonic materials or as intermediates in dye synthesis.
The biological activity of this compound has been a focal point of recent investigations. Studies conducted using cell lines have demonstrated that 4-propylcyclohexanone derivatives exhibit moderate anti-inflammatory and antioxidant properties. These findings have opened new avenues for exploring its potential as a lead compound in drug development programs targeting chronic inflammatory diseases. Additionally, preliminary toxicity studies indicate that the compound has low acute toxicity, which further supports its suitability for therapeutic applications.
Another area where this compound has shown promise is in material science. The thiazole group's ability to form stable coordination complexes with metal ions has led to its use in designing novel materials for catalysis and sensing applications. For instance, researchers have reported the successful incorporation of this compound into polymer matrices to create sensors capable of detecting trace amounts of heavy metals in aqueous solutions.
Looking ahead, ongoing research is focused on expanding the functionalization options for this compound. Scientists are exploring methods to introduce additional functional groups at strategic positions on the molecule to enhance its bioavailability and selectivity. These efforts are expected to yield new derivatives with improved pharmacokinetic profiles, making them more suitable for clinical trials.
In conclusion, 4-propylcyclohexanone derivatives, particularly those containing thiazole moieties like 4-propylcyclohexanone 3-(thiazolium ylide), represent a promising class of compounds with diverse applications across multiple disciplines. As research continues to uncover new properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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